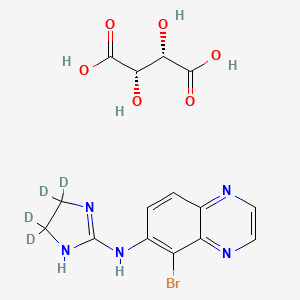

Brimonidine-d4 D-Tartrate

Description

Properties

IUPAC Name |

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBYNSSDLTCRG-IQSCRJKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Brimonidine-d4 D-Tartrate

This guide provides a comprehensive technical overview of Brimonidine-d4 D-Tartrate, a deuterated analog of the well-established ophthalmic agent, Brimonidine Tartrate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, structural characteristics, and the scientific rationale behind the use of this stable isotope-labeled compound.

Section 1: The Role and Rationale of Deuterium Labeling in Pharmaceutical Sciences

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), is a sophisticated technique in modern medicinal chemistry.[1] This seemingly minor modification, which doubles the mass of the atom by adding a neutron, can have a profound impact on a molecule's pharmacokinetic profile without altering its fundamental shape or interaction with its biological target.[1][2]

The foundational principle behind this utility is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is significantly stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as enzymatic metabolism by Cytochrome P450 (CYP450) enzymes, proceed at a slower rate.[1] By strategically placing deuterium at known sites of metabolism—a process often referred to as "metabolic hardening"—researchers can:

-

Improve Metabolic Stability: Slowing down the rate of metabolism can increase the drug's half-life and overall exposure.[1][2][3]

-

Enhance Pharmacokinetic Profiles: This can lead to more favorable dosing regimens and potentially improved patient compliance.[1]

-

Reduce Toxic Metabolites: By altering metabolic pathways, deuterium labeling can decrease the formation of undesirable or reactive metabolites.[3]

Beyond metabolic modulation, deuterated compounds like this compound are invaluable as internal standards for quantitative bioanalytical assays, such as those employing Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] Their chemical similarity to the analyte ensures they behave almost identically during sample extraction and chromatographic separation, while their distinct mass allows for precise quantification.[5]

Section 2: Core Chemical Identity and Physicochemical Properties

This compound is the deuterium-labeled form of Brimonidine D-Tartrate, specifically labeled with four deuterium atoms on the imidazoline ring.[][7] This specific placement is critical as the imidazoline moiety is a key structural feature.

Chemical Structure

The molecule consists of the deuterated brimonidine base, which is a quinoxaline derivative linked to a 4,4,5,5-tetradeuterio-dihydro-1H-imidazol-2-yl)amino group, complexed with D-tartaric acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | [][8] |

| Synonyms | 5-Bromo-N-(4,5-dihydro-1H-imidazol-d4-2-yl)-6-quinoxalinamine D-Tartrate | [][9][10] |

| CAS Number | 1316758-27-6 | [4][][7][9] |

| Molecular Formula | C₁₁H₆D₄BrN₅ • C₄H₆O₆ (often written as C₁₅H₁₂D₄BrN₅O₆) | [4][][7][9] |

| Molecular Weight | 446.25 g/mol | [4][][7][9] |

| Appearance | Light yellow to yellow solid | [7] |

| Solubility | Soluble in DMSO (with heating), Methanol (sparingly, with heating), Water (25 mg/mL with sonication) | [4][] |

| Isotopic Purity | Typically ≥98% Deuterium incorporation | [][7] |

| Storage Conditions | Recommended storage at -20°C for long-term stability | [4][][7][11] |

Section 3: Structural Confirmation and Quality Assessment

The confirmation of structure, purity, and isotopic enrichment of this compound is paramount. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for confirming both the molecular weight and the purity of the compound. The mass spectrum will show a molecular ion peak consistent with the deuterated structure (m/z ~446.25), clearly distinguishing it from the unlabeled analog.[7] The chromatographic portion (HPLC) separates the main compound from any potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions of the imidazoline ring, while ²H NMR can be used to confirm the presence and location of the deuterium atoms.

Exemplary Protocol: Stability-Indicating HPLC Method for Purity Determination

The following protocol is a robust, self-validating method for assessing the purity of Brimonidine Tartrate and its deuterated analogs. This method is designed to separate the active pharmaceutical ingredient (API) from potential degradation products and impurities.

Objective: To determine the purity of this compound and quantify any impurities using a validated HPLC-UV method.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

This compound reference standard.

-

Methanol (HPLC grade).

-

Triethylamine (HPLC grade).

-

Phosphoric acid or other suitable acid for pH adjustment.

-

Water (HPLC grade).

Methodology:

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer: Dissolve a suitable salt (e.g., potassium phosphate monobasic) in HPLC-grade water. Add 0.5% triethylamine.

-

Adjust the pH of the buffer to 3.5 using phosphoric acid.[12]

-

The mobile phase consists of a mixture of this aqueous buffer and methanol, typically in a ratio of 85:15 (v/v).[12]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

-

Standard Solution Preparation:

-

Sample Solution Preparation:

-

Prepare the sample solution by accurately weighing and dissolving the test article in the mobile phase to a known concentration, typically within the linear range of the standard curve.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Integrate the peak area of the main Brimonidine-d4 peak and any impurity peaks.

-

Calculate the purity of the sample using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Quantify specific impurities by comparing their peak areas to that of a qualified reference standard.

-

Section 4: Pharmacological Context and Mechanism of Action

To appreciate the utility of this compound as a research tool, it is essential to understand the pharmacology of its non-deuterated parent compound. Brimonidine is a potent and highly selective alpha-2 (α₂) adrenergic receptor agonist.[13][14][15] It is approximately 1000 times more selective for the α₂ receptor over the α₁ receptor, which minimizes side effects like vasoconstriction and mydriasis that are associated with α₁ agonism.[15][16]

Its primary clinical application is the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[][13][17] Brimonidine achieves this through a dual mechanism of action:

-

Reduction of Aqueous Humor Production: It activates α₂ receptors on the ciliary body, which inhibits adenylate cyclase, leading to decreased production of aqueous humor.[13][18][19]

-

Increase of Uveoscleral Outflow: It enhances the drainage of aqueous humor through the secondary, uveoscleral pathway.[13][16][18][19]

This dual action provides a robust and sustained reduction in IOP.[13]

Caption: Logical workflow of Brimonidine's mechanism and the role of its deuterated analog.

Section 5: Stability, Handling, and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

-

Storage: The compound should be stored as a solid in a tightly sealed container at -20°C for optimal long-term stability.[4][][7] For short-term storage, 4°C is acceptable.[4][7]

-

Solution Stability: Solutions prepared in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[4][7] It is important to note that DMSO is hygroscopic, and moisture contamination can impact solubility; therefore, using fresh, anhydrous DMSO is recommended.[4][14] Aqueous solutions should be prepared fresh.[20]

-

General Handling: The compound is sensitive to high temperatures and strong illumination.[21] Therefore, it should be protected from light and excessive heat. Standard laboratory precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Conclusion

This compound is more than just a chemical variant; it is a precision tool for pharmaceutical research and development. Its well-defined chemical structure, characterized by deuterium labeling at the imidazoline ring, makes it an ideal internal standard for bioanalytical studies of Brimonidine. Furthermore, the principles of deuterium labeling it embodies are at the forefront of medicinal chemistry strategies aimed at optimizing drug metabolism and pharmacokinetics. This guide provides the foundational technical knowledge required for scientists to effectively utilize and understand this important compound in their research endeavors.

References

-

BOC Sciences. CAS 1316758-27-6 Brimonidine-[d4] D-Tartrate.

-

Oreate AI. Pharmacological Properties and Clinical Applications of Brimonidine Tartrate.

-

Benchchem. A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies.

-

ChemBK. This compound.

-

Selleck Chemicals. Brimonidine Tartrate.

-

Gant, T.G. Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

-

Patsnap Synapse. What is the mechanism of Brimonidine Tartrate?.

-

MedChemExpress. This compound-COA-190170.

-

Teva Canada Limited. Brimonidine Tartrate Product Monograph.

-

MedChemExpress. This compound.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6917831, Brimonidine d-tartrate.

-

Santa Cruz Biotechnology. This compound.

-

ResearchGate. Deuterium in Drug Discovery and Development.

-

Chemsrc. Brimonidine D-tartrate.

-

MedChemExpress. Brimonidine tartrate (UK 14304 tartrate).

-

A&K Scientific, Inc. 70359-46-5 Brimonidine tartrate.

-

National Center for Biotechnology Information. Brimonidine Ophthalmic Solution 0.025% for Reduction of Ocular Redness: A Randomized Clinical Trial.

-

Heavy Water Board. Deuterium Labeled Compounds in Drug Discovery Process.

-

ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2435, Brimonidine.

-

LGC Standards. This compound.

-

FDA Verification Portal. BRIMONIDINE tartrate.

-

Cayman Chemical. Brimonidine (tartrate) Product Information.

-

Chemical Point. Brimonidine tartrate.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54405, Brimonidine Tartrate.

-

ResearchGate. pH-solubility profile of brimonidine tartrate in aqueous buffer systems.

-

Naik, A. M., et al. Novel process for the synthesis of Brimonidine and derivative.

-

Chavan, H. V., et al. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. International Journal of ChemTech Research.

-

LGC Standards. This compound - Further Information.

-

National Center for Biotechnology Information. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems.

-

Tokyo Chemical Industry. Brimonidine Tartrate.

-

Journal of Pharmaceutical Practice and Service. Effect of pH on the stability of brimonidine tartrate eye drops.

-

ResearchGate. Novel process for the synthesis of brimonidine and derivative.

-

Google Patents. JP6339364B2 - Amorphous brimonidine tartrate and method for producing the same.

-

ChemicalBook. 70359-46-5(Brimonidine Tartrate) Product Description.

-

National Center for Biotechnology Information. Preparation and Characterization of Ion-Sensitive Brimonidine Tartrate In Situ Gel for Ocular Delivery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. chemicalpoint.eu [chemicalpoint.eu]

- 12. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Properties and Clinical Applications of Brimonidine Tartrate - Oreate AI Blog [oreateai.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. sphinxsai.com [sphinxsai.com]

- 18. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]

- 19. verification.fda.gov.ph [verification.fda.gov.ph]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Effect of pH on the stability of brimonidine tartrate eye drops [yxsj.smmu.edu.cn]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Brimonidine-d4

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis and isotopic labeling of Brimonidine-d4. Brimonidine is a potent α2-adrenergic agonist used in the management of open-angle glaucoma and ocular hypertension. Its deuterated analog, Brimonidine-d4, is an indispensable internal standard for bioanalytical studies, enabling precise and accurate quantification in pharmacokinetic and bioequivalence assessments. This document moves beyond a simple recitation of protocols to offer a detailed rationale for the synthetic strategies, experimental choices, and analytical validation methods employed. We present step-by-step protocols for the synthesis of key precursors, the final assembly of the deuterated molecule, and its rigorous characterization by modern analytical techniques.

Introduction: The Need for a Stable Isotope-Labeled Standard

Brimonidine acts by a dual mechanism, reducing aqueous humor production and increasing uveoscleral outflow, thereby lowering intraocular pressure (IOP).[1][2] To evaluate the efficacy, safety, and bioavailability of new formulations or generic versions of Brimonidine, regulatory bodies require meticulous pharmacokinetic (PK) studies.[3] These studies involve measuring the concentration of the drug in biological matrices, often at very low levels.

The "gold standard" for such quantitative bioanalysis is liquid chromatography-mass spectrometry (LC-MS/MS).[4] The accuracy of this technique relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, but is distinguishable by its mass.[3] This co-eluting, mass-differentiated standard corrects for variations in sample preparation and instrument response, leading to highly reliable data.

Brimonidine-d4, with a mass difference of 4 Da, is the ideal internal standard for Brimonidine.[3] Its synthesis, which is the focus of this guide, involves the strategic incorporation of four deuterium atoms onto the imidazoline ring of the molecule.[5][6]

Synthetic Strategy and Retrosynthetic Analysis

The structure of Brimonidine-d4 (5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)quinoxalin-6-amine) dictates the synthetic approach.[6] The deuterium labels are located exclusively on the imidazoline moiety. This points to a convergent synthesis strategy where the core quinoxaline structure and the deuterated imidazoline precursor are prepared separately and then coupled.

A retrosynthetic analysis reveals two key building blocks:

-

5-Bromo-6-aminoquinoxaline: The aromatic core of the molecule.

-

A deuterated C2N2 unit: This will form the d4-imidazoline ring. The most logical precursor for this is Ethylenediamine-d4 (H₂NCD₂CD₂NH₂).

Several methods exist for the synthesis of Brimonidine itself.[7] Early methods utilized hazardous reagents like thiophosgene and carcinogenic solvents like benzene.[7][8] A more modern, safer, and industrially scalable approach involves the condensation of 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride, followed by hydrolysis.[8][9] We will adapt this superior method for the synthesis of the deuterated analog.

Part I: Synthesis of Key Precursors

Synthesis of 5-Bromo-6-aminoquinoxaline

This key intermediate is the foundational scaffold of Brimonidine. Its synthesis typically starts from simpler aromatic precursors and involves nitration, reduction, bromination, and quinoxaline ring formation steps. For the purpose of this guide, we will consider 5-bromo-6-aminoquinoxaline as a commercially available starting material, as its multi-step synthesis is well-documented but outside the core focus of the isotopic labeling procedure.

Synthesis of Ethylenediamine-d4 (Precursor for the Deuterated Ring)

While Ethylenediamine-d4 is commercially available from specialized suppliers of isotopically labeled compounds, an in-house synthesis may be desirable.[4] A robust method for preparing primary amines is the reduction of amides using a strong hydride-donating agent. To achieve deuteration at the methylene positions, one can reduce oxamide (a non-deuterated, simple precursor) with a deuteride source like Lithium Aluminum Deuteride (LiAlD₄).

Reaction: H₂NCOCONH₂ (Oxamide) + LiAlD₄ → H₂NCD₂CD₂NH₂ (Ethylenediamine-d4)

Warning: Lithium Aluminum Deuteride (LiAlD₄) reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.

-

Reagent Addition: Suspend Lithium Aluminum Deuteride (LiAlD₄) (2.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Substrate Addition: To the stirred suspension, add finely ground, dry oxamide (1.0 eq.) portion-wise at 0 °C. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) of quenched aliquots.

-

Quenching (Caution: Highly Exothermic): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add D₂O dropwise to quench the excess LiAlD₄. This will be followed by the addition of a 15% sodium hydroxide solution in D₂O, and then more D₂O.

-

Extraction: Filter the resulting aluminum salts and wash them thoroughly with THF. The filtrate contains the product.

-

Purification: Dry the combined organic filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation. The resulting crude Ethylenediamine-d4 can be further purified by fractional distillation under reduced pressure.

Part II: Convergent Synthesis of Brimonidine-d4

With the key precursors in hand, the final assembly can proceed. The chosen route first creates a deuterated N-acetyl ethylene urea analog, which then undergoes condensation with the quinoxaline core.

Synthesis of N-acetyl-d4-ethylene urea

This intermediate is formed by reacting the synthesized Ethylenediamine-d4 with urea and then acetylating the product.

-

Ethylene-d4-urea formation: In a round-bottom flask, heat a mixture of Ethylenediamine-d4 (1.0 eq.) and urea (1.1 eq.) at 120-130 °C. Ammonia will be evolved. Continue heating until the evolution of gas ceases. The resulting solid is ethylene-d4-urea.

-

Acetylation: Cool the ethylene-d4-urea. Add acetic anhydride (1.5 eq.) and a catalytic amount of a base (e.g., pyridine). Gently heat the mixture to 50-60 °C for 2-3 hours.

-

Isolation: After cooling, the product can be precipitated by the addition of water, filtered, washed, and dried.

Condensation and Hydrolysis to Yield Brimonidine-d4

This is the key coupling step, followed by deprotection to yield the final product. The use of phosphorus oxychloride (POCl₃) facilitates the condensation.[8]

-

Condensation: In a flame-dried flask under a nitrogen atmosphere, charge phosphorus oxychloride (POCl₃) (8-10 vol. eq.). Add 5-bromo-6-aminoquinoxaline (1.0 eq.) at room temperature, followed by the N-acetyl-d4-ethylene urea (1.1 eq.).

-

Reaction: Stir the mixture and heat to 55-60 °C. Maintain this temperature for approximately 40-48 hours. Monitor the reaction by HPLC until the starting quinoxaline is consumed.[8]

-

Workup: Cool the reaction mixture to room temperature and then dilute with a suitable organic solvent like dichloromethane (DCM). Carefully quench the mixture by pouring it into ice-cold water, ensuring the temperature remains below 20 °C.

-

Hydrolysis/Deprotection: Stir the aqueous mixture for several hours. Adjust the pH to 8-9 with a sodium hydroxide solution to precipitate the N-acetyl-Brimonidine-d4 intermediate. Filter the solid.[8]

-

Final Hydrolysis: Suspend the collected solid (N-acetyl-Brimonidine-d4) in methanol and add a solution of sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitor by HPLC).

-

Isolation: Cool the mixture. The Brimonidine-d4 free base will precipitate. Filter the solid, wash with cold methanol, and dry under vacuum.

-

(Optional) Salt Formation: For improved stability and handling, the free base can be converted to its tartrate salt. Dissolve the Brimonidine-d4 base in warm methanol and add a solution of L-tartaric acid in methanol. Cool the solution to crystallize the Brimonidine-d4 tartrate salt.[8]

Part III: Purification and Analytical Characterization

Rigorous characterization is paramount to confirm the identity, purity, and isotopic enrichment of the synthesized Brimonidine-d4, ensuring its suitability as an internal standard.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC with UV detection is used to determine the chemical purity of the final compound, separating it from any non-deuterated starting materials, intermediates, or side products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 7.0).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 254 nm.[4]

-

Procedure: Dissolve a small sample of Brimonidine-d4 in the mobile phase. Inject onto the HPLC system and integrate the peak areas. The chemical purity is calculated as the area of the main peak divided by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of the compound and, crucially, determines the isotopic distribution.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Acquire the full scan mass spectrum of the main chromatographic peak. The protonated molecular ion [M+H]⁺ for Brimonidine is expected at m/z 292.0/294.0 (for Br isotopes). For Brimonidine-d4, this will be at m/z 296.0/298.0.

-

Isotopic Purity Calculation: The isotopic purity is determined by measuring the relative intensities of the ion signals for the d4, d3, d2, d1, and d0 species. The percentage of the d4 form should be ≥98%.[5]

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H-NMR is the definitive method to confirm the structure and pinpoint the location of the deuterium labels.

-

Solvent: DMSO-d6.

-

Analysis: Acquire the proton NMR spectrum. The spectrum should match that of a standard Brimonidine sample, with the critical exception that the signal corresponding to the -CH₂-CH₂- protons of the imidazoline ring (typically a singlet around 3.6 ppm) should be absent or significantly diminished (>98% reduction in integral value). This absence provides unequivocal proof of successful and regioselective deuteration.

| Parameter | Specification / Typical Result | Method |

| Chemical Name | 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)quinoxalin-6-amine | - |

| Molecular Formula | C₁₁H₆D₄BrN₅ | - |

| Molecular Weight | 296.18 g/mol | - |

| Appearance | Off-white to pale yellow solid | Visual |

| Chemical Purity | ≥ 99.0% | HPLC-UV[5] |

| Isotopic Purity | ≥ 98% (d4 form) | LC-MS[5] |

| Mass Spectrum | Conforms to structure [M+H]⁺ at m/z ~296.2 | ESI-MS |

| ¹H-NMR | Conforms to structure, absence of imidazoline -CH₂- signals | NMR Spectroscopy |

Conclusion

The synthesis of Brimonidine-d4 is a critical process that enables high-precision bioanalytical research in the development of ophthalmic therapies. The strategy presented here, based on modern, safer chemical methodologies, details a robust pathway from fundamental precursors to a highly pure, analytically validated stable isotope-labeled internal standard. By carefully controlling the synthesis of the deuterated ethylenediamine-d4 building block and coupling it with the 5-bromo-6-aminoquinoxaline core, researchers can reliably produce the Brimonidine-d4 necessary for accurate pharmacokinetic and bioequivalence studies, ultimately supporting the development of safe and effective treatments for glaucoma.

References

- Naik, A. et al. (2011). Novel process for the synthesis of Brimonidine and derivative. Rasayan Journal of Chemistry, 4(2), 338-342.

-

Reddy, K. K. et al. (2020). Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. Organic Process Research & Development, 24(12), 2733-2748. Available from: [Link]

-

Naik, A. et al. (2011). Novel process for the synthesis of brimonidine and derivative. ResearchGate. Available from: [Link]

- Rao, V. U. et al. (2013).

- Ono Pharmaceutical Co Ltd. (2018). Amorphous brimonidine tartrate and method for producing the same. Google Patents. JP6339364B2.

-

Veeprho. (n.d.). Brimonidine-D4 | CAS 1184971-51-4. Veeprho. Available from: [Link]

-

Acheampong, A. A. et al. (1995). Comparative ocular pharmacokinetics of brimonidine after a single dose application to the eyes of albino and pigmented rabbits. Drug Metabolism and Disposition, 23(7), 708-712. Available from: [Link]

-

U.S. Food and Drug Administration. (2005). Pharmacology/Toxicology Review and Evaluation for NDA 21-770. AccessData FDA. Available from: [Link]

-

PubChem. (n.d.). Brimonidine. National Center for Biotechnology Information. Available from: [Link]

-

Saki, H. et al. (2020). Ocular and Systemic Pharmacokinetics of Brimonidine and Timolol After Topical Administration in Rabbits: Comparison Between Fixed-Combination and Single Drugs. Journal of Ocular Pharmacology and Therapeutics, 36(2), 99-108. Available from: [Link]

-

Chang, J. et al. (2021). Ocular Pharmacokinetics of Brimonidine Drug Delivery System in Monkeys and Translational Modeling for Selection of Dose and Frequency in Clinical Trials. Drug Metabolism and Disposition, 49(7), 574-581. Available from: [Link]

-

Allergan, Inc. (2013). ALPHAGAN® P (brimonidine tartrate ophthalmic solution) 0.1% and 0.15% Prescribing Information. U.S. Food and Drug Administration. Available from: [Link]

-

Sandoz Inc. (2014). Brimonidine Tartrate Ophthalmic Solution, 0.15% Prescribing Information. U.S. Food and Drug Administration. Available from: [Link]

Sources

- 1. US2892843A - Preparation of ethylene urea - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. isotope.com [isotope.com]

- 5. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]

- 6. One moment, please... [chemistrysteps.com]

- 7. echemi.com [echemi.com]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

Navigating Isotopic Space: A Technical Guide to the Physical and Chemical Differences Between Brimonidine and Brimonidine-d4

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Subtle Power of Isotopic Labeling in Pharmaceutical Sciences

In the landscape of modern drug development and bioanalysis, precision and accuracy are paramount. The use of stable isotope-labeled compounds has become an indispensable tool, offering a level of analytical rigor that was once unattainable. This guide provides an in-depth exploration of the physical and chemical distinctions between the selective alpha-2 adrenergic agonist, Brimonidine, and its deuterated analogue, Brimonidine-d4. Understanding these differences is crucial for researchers leveraging Brimonidine-d4 as an internal standard in pharmacokinetic studies, for scientists investigating drug metabolism, and for professionals ensuring the quality and integrity of bioanalytical data. This document will delve into the fundamental principles of isotopic labeling, compare the key physicochemical properties of Brimonidine and Brimonidine-d4, and provide detailed experimental protocols for their differentiation and analysis, all while being grounded in authoritative scientific principles and regulatory expectations.

Chapter 1: Unveiling the Molecular Distinctions

At its core, the difference between Brimonidine and Brimonidine-d4 lies in the isotopic composition of the imidazoline ring. In Brimonidine-d4, four hydrogen atoms (protons) are replaced with deuterium, a stable, non-radioactive isotope of hydrogen containing a proton and a neutron. This seemingly minor alteration at the atomic level gives rise to distinct, measurable differences in their physical and chemical properties.

Physical Properties: A Tale of Two Isotopologues

The most immediate and quantifiable difference is the molecular weight. The addition of four neutrons in Brimonidine-d4 results in a predictable mass shift.

| Property | Brimonidine | Brimonidine-d4 |

| Molecular Formula | C₁₁H₁₀BrN₅[1] | C₁₁H₆D₄BrN₅[2] |

| Monoisotopic Mass | 291.01196 Da | 295.03699 Da |

| Average Molecular Weight | 292.14 g/mol [1] | 296.16 g/mol |

This mass difference is the cornerstone of its utility in mass spectrometry-based quantification, allowing for clear differentiation between the analyte (Brimonidine) and the internal standard (Brimonidine-d4).[3]

Diagram: Molecular Structures of Brimonidine and Brimonidine-d4

Caption: Molecular structures of Brimonidine and its deuterated isotopologue, Brimonidine-d4.

Chemical Properties: The Kinetic Isotope Effect and Metabolic Stability

While their fundamental chemical reactivity is nearly identical, the substitution of hydrogen with deuterium can have a profound impact on the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[4] This has significant implications for the metabolic fate of Brimonidine.

Brimonidine undergoes extensive metabolism in the body, primarily by hepatic aldehyde oxidases.[5] If the rate-limiting step of a metabolic pathway involves the cleavage of a C-H bond at a deuterated position, the reaction will proceed more slowly for Brimonidine-d4 compared to Brimonidine.[6][7] This can lead to:

-

Slower rate of metabolism: This can result in a longer half-life and increased exposure of the deuterated compound.[8]

-

Altered metabolic profile: Deuteration can shift metabolism towards alternative pathways that do not involve the cleavage of the strengthened C-D bond, potentially reducing the formation of certain metabolites.[8]

This enhanced metabolic stability is a key reason why deuterated compounds are being explored as therapeutic agents in their own right, as it can lead to improved pharmacokinetic profiles and potentially reduced dosing frequency.[4][9][10][11]

Chapter 2: Analytical Differentiation and Quantification

The distinct physical and chemical properties of Brimonidine and Brimonidine-d4 necessitate specific analytical techniques for their differentiation and quantification. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard methods for this purpose.

Mass Spectrometry: The Workhorse of Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of Brimonidine in biological matrices, with Brimonidine-d4 serving as the ideal internal standard.[3][12][13][14] The use of a stable isotope-labeled internal standard is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation due to its ability to accurately correct for variability in sample preparation and matrix effects.[15][16][17][18]

Diagram: LC-MS/MS Workflow for Brimonidine Quantification

Caption: A typical workflow for the quantification of Brimonidine using Brimonidine-d4 as an internal standard via LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification of Brimonidine in Ocular Tissue

1. Sample Preparation: a. Homogenize ocular tissue samples (e.g., retina, iris/ciliary body) in an acetonitrile:water (1:1) solution.[12][13] b. Spike the homogenate with a known concentration of Brimonidine-d4 internal standard solution. c. Facilitate extraction through sonication and vortexing.[12][13] d. Centrifuge the samples to pellet proteins and other cellular debris. e. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.[3]

2. Chromatographic Conditions: a. HPLC System: A reverse-phase HPLC system.[12] b. Column: A suitable C18 analytical column. c. Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and 0.1% formic acid in water.[14] d. Flow Rate: Optimized for the specific column, typically around 0.4 mL/min.[14] e. Injection Volume: 10 µL.[12]

3. Mass Spectrometric Detection: a. Ionization Mode: Electrospray Ionization (ESI) in positive mode.[13] b. Detection Mode: Multiple Reaction Monitoring (MRM).[13] c. MRM Transitions:

4. Data Analysis: a. Integrate the peak areas for both the Brimonidine and Brimonidine-d4 MRM transitions. b. Calculate the ratio of the Brimonidine peak area to the Brimonidine-d4 peak area. c. Quantify the concentration of Brimonidine in the samples by comparing the area ratios to a calibration curve prepared with known concentrations of Brimonidine and a constant concentration of Brimonidine-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of deuteration. While ¹H NMR can show the absence of signals at the deuterated positions, ²H (Deuterium) NMR provides direct evidence of the deuterium incorporation.

Experimental Protocol: NMR Analysis of Brimonidine-d4

1. Sample Preparation: a. Dissolve a small amount of Brimonidine-d4 in a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

2. ¹H NMR Spectroscopy: a. Acquire a ¹H NMR spectrum. b. Expected Observation: Compared to the ¹H NMR spectrum of non-deuterated Brimonidine, the signals corresponding to the protons on the imidazoline ring will be absent or significantly diminished in the spectrum of Brimonidine-d4.

3. ²H NMR Spectroscopy: a. Acquire a ²H NMR spectrum. b. Expected Observation: A distinct signal will be present in the region corresponding to the chemical shift of the deuterium atoms on the imidazoline ring, confirming the presence and location of the isotopic label.

4. ¹³C NMR Spectroscopy: a. Acquire a ¹³C NMR spectrum. b. Expected Observation: The carbon signals of the deuterated imidazoline ring will appear as multiplets due to C-D coupling, providing further confirmation of deuteration.

Chapter 3: Synthesis and Quality Considerations

The synthesis of Brimonidine-d4 typically follows a similar synthetic route to that of Brimonidine, but utilizes a deuterated starting material for the formation of the imidazoline ring.[19][20][21]

Key Quality Attributes for Brimonidine-d4 as an Internal Standard:

-

Isotopic Purity: The percentage of Brimonidine-d4 molecules that are fully deuterated at the intended positions. High isotopic purity is essential to minimize interference from partially deuterated or non-deuterated species.

-

Chemical Purity: The absence of other chemical impurities that could interfere with the analysis.

-

Stability: The deuterated compound should be stable under storage and experimental conditions to ensure consistent performance.

Conclusion: The Indispensable Role of Deuteration in Advancing Pharmaceutical Research

The substitution of hydrogen with deuterium in Brimonidine to create Brimonidine-d4 is a subtle yet powerful modification that yields significant and advantageous differences in physical and chemical properties. These distinctions, primarily the increase in molecular weight and the potential for altered metabolic stability due to the kinetic isotope effect, are not merely academic curiosities. They form the very foundation of its utility as a gold-standard internal standard in regulated bioanalysis, enabling researchers to achieve the high levels of accuracy and precision demanded in pharmacokinetic and drug metabolism studies. A thorough understanding of these differences, coupled with the application of appropriate analytical methodologies, empowers scientists and drug development professionals to generate robust and reliable data, ultimately contributing to the development of safer and more effective medicines.

References

-

Piyaskumar, D., et al. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of Pharmacotherapy, 52(8), 755-767. [Link]

-

Russak, E. M., & Schmidt, D. E. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. [Link]

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]

-

Pharmacovigilance analysis of vision disorders relating to brimonidine treatment and mechanism study using network toxicology and molecular docking. (2023). PubMed Central. [Link]

-

Jiang, S., Chappa, A. K., & Proksch, J. W. (2009). A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues. Journal of Chromatography B, 877(3), 107-114. [Link]

-

National Center for Biotechnology Information. (n.d.). Brimonidine. PubChem. Retrieved January 16, 2026, from [Link]

-

A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues. (2009). ResearchGate. [Link]

-

Novel process for the synthesis of Brimonidine and derivative. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 223-225. [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). European Compliance Academy. [Link]

-

5 Benefits of Deuteration in Drug Discovery. (2024). Unibest Industrial Co., Ltd. [Link]

-

Advantages of Deuterated Compounds. (2024). Clearsynth Discovery. [Link]

-

Novel process for the synthesis of brimonidine and derivative. (2012). ResearchGate. [Link]

-

Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 481-503. [Link]

-

Chavan, H. V., et al. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Organic & Inorganic chemistry, 1(1), 1-4. [Link]

-

Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398-404. [Link]

-

Brimonidine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

U.S. Food and Drug Administration. (2004). Pharmacology/toxicology review and evaluation. FDA. [Link]

-

Liquid Chromatographic Method for the Analysis of Brimonidine in Ophthalmic Formulations. (2013). ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2005). CPY Document. FDA. [Link]

-

Sharma, R., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

Sharma, R., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. ResearchGate. [Link]

-

De Feyter, H. M., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. Metabolites, 11(1), 33. [Link]

-

Brimonidine. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Giraudeau, P., & Akoka, S. (2018). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 23(11), 2843. [Link]

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. [Link]

-

Exploring Nuclear Magnetic Resonance Spectroscopy for the Analysis of Dried Blood Spots. (2023). ChemRxiv. [Link]

-

Šmajgl, D., & Janežič, D. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Acta Chimica Slovenica, 66(4), 765-776. [Link]

Sources

- 1. Brimonidine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 5. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sphinxsai.com [sphinxsai.com]

- 20. researchgate.net [researchgate.net]

- 21. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Certificate of Analysis for Brimonidine-d4 D-Tartrate

Abstract: This document provides an in-depth technical examination of the Certificate of Analysis (CoA) for Brimonidine-d4 D-Tartrate, a critical deuterated internal standard used in bioanalytical and pharmacokinetic studies. Designed for researchers, analytical scientists, and quality control professionals, this guide deciphers the key analytical sections of a typical CoA. It explains the scientific principles and causality behind the methodologies used for identity confirmation, purity assessment, and potency determination. By synthesizing technical data with field-proven insights, this guide serves as an essential resource for ensuring the quality, accuracy, and reliability of research data generated using this stable isotope-labeled standard.

Section 1: The Critical Role of this compound in Modern Drug Analysis

Brimonidine is a potent and highly selective alpha-2 adrenergic agonist used primarily in the treatment of open-angle glaucoma and ocular hypertension.[1][2] Its therapeutic action involves a dual mechanism: reducing the production of aqueous humor and increasing its outflow through the uveoscleral pathway, thereby lowering intraocular pressure.[3][4]

1.1 The Significance of Deuteration (-d4)

Brimonidine-d4 is a stable isotope-labeled (SIL) version of the parent drug, where four hydrogen atoms on the imidazoline ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

The core advantages of using a deuterated internal standard are:

-

Physicochemical Similarity : Brimonidine-d4 has virtually identical chemical and physical properties to the unlabeled analyte. This ensures it behaves similarly during sample extraction, chromatography, and ionization.[7]

-

Co-elution : It typically co-elutes with the unlabeled brimonidine during chromatography, which is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by other components in a complex sample (e.g., plasma).[7][8]

-

Distinct Mass Signal : The mass difference of 4 Daltons allows a mass spectrometer to easily distinguish the standard from the analyte, preventing signal interference while ensuring they are measured under identical conditions.[7]

The use of SIL internal standards is considered the "gold standard" in regulated bioanalysis and is strongly recommended by regulatory bodies like the FDA and EMA.[9][10]

1.2 The Function of the D-Tartrate Salt Form

Like many pharmaceuticals, brimonidine is formulated as a salt to improve its physicochemical properties. The D-Tartrate salt form offers several advantages:

-

Enhanced Solubility : Converting the basic brimonidine molecule into a salt significantly improves its aqueous solubility, which is crucial for formulation and handling.[11][12]

-

Improved Stability : Salts often exhibit greater crystalline stability and are less susceptible to degradation than the free base form.

-

Handling Properties : The tartrate salt is a crystalline solid, making it easier to weigh and handle accurately in a laboratory setting.[13]

Section 2: Anatomy of a Certificate of Analysis: A Framework for Quality

A Certificate of Analysis is more than a datasheet; it is a legal document that certifies a specific batch of a product meets its predetermined specifications. For a high-purity standard like this compound, the CoA is the primary assurance of its identity, purity, and concentration, which are foundational to the validity of any experiment it is used in.

Below is a diagram illustrating the flow of quality assurance information, with the CoA at its core.

Section 3: Decoding the Analytical Data: Key Tests and Methodologies

This section details the primary analytical tests presented on a CoA for this compound, explaining the methodology and the significance of the results.

Identification

Identification tests confirm that the material is, unequivocally, this compound.

-

Why it's performed: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides a detailed fingerprint of a molecule's structure. It confirms the arrangement of hydrogen atoms and, by their absence, the location of deuterium substitution.[14]

-

Causality in the Experiment: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6) to avoid solvent interference. The magnetic field causes the hydrogen nuclei to resonate at specific frequencies (chemical shifts), which are influenced by their local electronic environment. The absence of signals in the 4-5 ppm region, corresponding to the C4 and C5 positions of the imidazoline ring, confirms successful deuteration.

-

Protocol: ¹H-NMR Analysis

-

Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H spectrum.

-

Data Processing: Process the spectrum to determine chemical shifts, integration, and coupling patterns.

-

Interpretation: Compare the resulting spectrum to the known structure of Brimonidine and a reference spectrum to confirm identity and the absence of proton signals at the deuterated positions.

-

-

Why it's performed: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive test to confirm the molecular weight of the deuterated compound and assess its isotopic purity.

-

Causality in the Experiment: Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, typically forming the protonated molecule [M+H]⁺. For Brimonidine-d4 (C₁₁H₆D₄BrN₅, exact mass ~296.0 g/mol ), the expected [M+H]⁺ ion would be ~297.0 m/z. The mass spectrometer separates these ions based on their m/z, confirming the mass and therefore the identity.

-

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

-

Infusion: Infuse the solution directly into the mass spectrometer's ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant mass range (e.g., 100-500 m/z).

-

Interpretation: Verify that the most abundant ion corresponds to the expected [M+H]⁺ for Brimonidine-d4. The relative intensities of ions at lower masses (d3, d2, d1, d0) are used to calculate isotopic purity.

-

Purity and Impurities

These tests quantify the percentage of the desired compound and identify any extraneous substances.

-

Why it's performed: HPLC is the workhorse technique for determining the chemical purity of a substance. It separates the main compound from any process-related impurities or degradation products.[15][16]

-

Causality in the Experiment: A reversed-phase C18 column is commonly used, where the stationary phase is nonpolar. A polar mobile phase (e.g., a mixture of a phosphate buffer and methanol/acetonitrile) is used to elute the compounds.[17] Brimonidine, being moderately polar, is retained on the column and then eluted. Impurities with different polarities will elute at different times. A UV detector is used for quantification, as brimonidine has a strong UV absorbance.[18][19]

-

Protocol: HPLC Purity Analysis (Example based on USP methods)

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH adjusted) and an organic solvent like methanol or acetonitrile.[17] Filter and degas the mobile phase.

-

Standard/Sample Preparation: Accurately prepare a solution of the this compound in a suitable diluent (e.g., water) at a known concentration (e.g., 1.0 mg/mL).[20]

-

Chromatographic Conditions:

-

Analysis: Inject the sample solution and record the chromatogram.

-

Calculation: Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. The acceptance criterion is typically ≥99.0%.[21]

-

Assay (Potency)

The assay determines the actual amount of this compound in the material, often reported on a dried basis. This can be done by HPLC against a certified reference standard or by Quantitative NMR (qNMR).

-

Why it's performed: While HPLC purity tells you the relative amount of the target compound, the assay gives you its absolute content, accounting for non-volatile impurities and water.

-

Causality in the Experiment (qNMR): qNMR is an absolute method that does not require a reference standard of the same compound.[22] A certified internal standard of a completely different, stable compound with a known purity and a simple NMR spectrum (e.g., maleic acid) is weighed accurately into the same NMR tube as the sample. The integral of a specific, well-resolved proton signal from the analyte is compared to the integral of a known proton signal from the internal standard. Because the signal integral is directly proportional to the number of protons, the concentration of the analyte can be calculated precisely.

Representative Data Summary

The data from these tests are summarized on the CoA in a clear, tabular format.

| Parameter | Method | Specification | Representative Result |

| Identification | |||

| ¹H-NMR | NMR Spectroscopy | Conforms to structure | Conforms |

| Mass Spectrum | ESI-MS | Conforms to structure | Conforms |

| Purity & Assay | |||

| Chemical Purity | HPLC-UV | ≥ 99.0% | 99.8%[21] |

| Isotopic Purity | LC-MS | ≥ 98% Deuterated (d4) | 99.2% (d4)[21] |

| Loss on Drying | TGA | ≤ 1.0% | 0.3%[21] |

| Physical Properties | |||

| Appearance | Visual | Off-white to pale yellow solid | Conforms[21] |

| Solubility | Visual | Soluble in DMSO, Water | Conforms[21] |

Section 4: Isotopic Purity: The Defining Metric for a SIL Standard

For Brimonidine-d4, isotopic purity is as important as chemical purity. It defines the percentage of molecules that contain the desired four deuterium atoms.

-

Why it's critical: High isotopic purity ensures a strong, clean signal for the internal standard, distinct from the analyte. Low isotopic purity, particularly a high percentage of the unlabeled (d0) form, can interfere with the quantification of the analyte, especially at low concentrations.

-

Measurement and Interpretation: As described in the MS section, the relative abundances of the different isotopic forms (d0, d1, d2, d3, d4) are measured. The isotopic purity is typically reported as the percentage of the d4 form relative to all forms. A specification of ≥98% for the d4 form is common and indicates a high-quality standard.[6][21]

The diagram below illustrates the role of an internal standard in correcting for analytical variability.

Section 5: Conclusion: Integrating the CoA into Your Workflow

The Certificate of Analysis for this compound is an indispensable tool that underpins the integrity of quantitative bioanalytical research. A thorough understanding of its components allows scientists to:

-

Verify Quality: Confirm that the material meets the stringent requirements for use as an internal standard.

-

Ensure Accuracy: Use the certified purity and concentration values for preparing accurate stock solutions and calibration standards.

-

Troubleshoot Issues: Refer to the CoA data as a baseline if unexpected analytical results occur.

By treating the CoA not as a mere formality but as the foundational data sheet for their analytical standard, researchers can proceed with confidence, knowing that their measurements are built on a bedrock of certified quality.

References

- BenchChem. (n.d.). Brimonidine-d4: A Technical Guide to its Certificate of Analysis and Purity Assessment.

- MedChemExpress. (n.d.). This compound.

- Cayman Chemical. (n.d.). Brimonidine-d4.

- Sun, Y., et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal, 11(1), 62.

- Wikipedia. (n.d.). Brimonidine.

- Sun, Y., et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems.

- Hoy, S. M. (2018). Brimonidine in the treatment of glaucoma and ocular hypertension. Clinical Ophthalmology, 12, 1479–1491.

- Drug Index. (n.d.). Brimonidine-ophthalmic.

- Sun, Y., et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. PubMed Central.

- LGC Standards. (n.d.). This compound.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128.

- Drugs.com. (2025). Tartaric Acid: What is it and where is it used?.

- Patsnap Synapse. (2024). What is the mechanism of Brimonidine Tartrate?.

- Shirke, R., & Pai, N. (2002). RP-HPLC determination of brimonidinetartrate in brimonidine tartrate eye drops. Indian Drugs, 39(9), 484-486.

- BenchChem. (n.d.). Application of Brimonidine-d4 in Bioequivalence Studies of Brimonidine Eye Drops.

- Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713.

- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.

- Adkins, J. C., & Balfour, J. A. (1998). Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension. Drugs & Aging, 12(3), 225–241.

- USP. (2025). Brimonidine Tartrate.

- International Journal of Pharmaceutical Sciences and Nanotechnology. (2023).

- KCAS Bio. (2017). The Value of Deuterated Internal Standards.

- Murgatroyd, L. B., et al. (1992). 1H-NMR Spectroscopy as a Means of Monitoring Nephrotoxicity as Exemplified by Studies With Cephaloridine. Human & Experimental Toxicology, 11(1), 35–41.

- PubChem. (n.d.). Brimonidine d-tartrate.

- Wikipedia. (n.d.). Tartrate.

- Longdom Publishing. (2014).

- Britannica. (n.d.). Tartaric acid.

- International Journal of Pharmaceutical Sciences Review and Research. (2014).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522).

- myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.

- Cayman Chemical. (n.d.). Brimonidine (tartrate).

- Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal.

- BenchChem. (n.d.). A Comparative Guide to the Use of Deuterated Internal Standards in Regulated Bioanalysis.

Sources

- 1. Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bjcardio.co.uk [bjcardio.co.uk]

- 13. drugs.com [drugs.com]

- 14. 1H-NMR spectroscopy as a means of monitoring nephrotoxicity as exemplified by studies with cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. RP-HPLC Method Development for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate in Ophthalmic Preparation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 20. trungtamthuoc.com [trungtamthuoc.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application and Protocol for the Quantitative Analysis of Brimonidine in Biological Matrices using Brimonidine-d4 D-Tartrate with LC-MS/MS

Introduction: The Imperative for Precision in Brimonidine Bioanalysis

Brimonidine is a potent α2-adrenergic agonist prescribed for the treatment of open-angle glaucoma and ocular hypertension, functioning by reducing intraocular pressure.[1][2] The clinical efficacy and safety assessment of brimonidine formulations, particularly in the context of bioequivalence studies for generic products, necessitate highly accurate and precise quantification in biological matrices.[3] Due to the low systemic absorption of brimonidine following ophthalmic administration, bioanalytical methods must be exceptionally sensitive to measure the typically low concentrations present in matrices like plasma and ocular fluids.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such demanding bioanalytical applications due to its inherent selectivity and sensitivity.[4][5] A cornerstone of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS).[3][6] This application note provides a comprehensive guide to the use of Brimonidine-d4 D-Tartrate as an internal standard for the quantitative analysis of brimonidine. We will delve into the rationale behind its selection, detailed protocols for sample preparation, and optimized LC-MS/MS conditions, all grounded in established scientific principles and regulatory expectations.

The Rationale for Employing this compound as an Internal Standard

The fundamental principle of using an internal standard is to introduce a compound into every sample, calibrator, and quality control sample at a known concentration. This standard then co-processes with the analyte of interest, allowing for the correction of variability that can arise during sample preparation and analysis. A deuterated internal standard, such as Brimonidine-d4, is considered the ideal choice for LC-MS/MS analysis for several critical reasons:

-

Physicochemical Equivalence: Brimonidine-d4 shares nearly identical chemical and physical properties with the unlabeled brimonidine.[3] This ensures that it behaves in a very similar manner during extraction, chromatography, and ionization.[3] Any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-internal standard response ratio.

-

Co-elution in Chromatography: Ideally, the SIL-IS should co-elute with the analyte.[3] This is crucial for compensating for matrix effects, which are a significant source of variability in LC-MS/MS analysis.[6][7] Matrix effects occur when co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6] Since Brimonidine-d4 elutes with brimonidine, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.

-

Distinct Mass-to-Charge Ratios (m/z): The incorporation of four deuterium atoms results in a mass difference of 4 Da between brimonidine and Brimonidine-d4.[3][8] This mass difference is easily resolved by the mass spectrometer, enabling their simultaneous but distinct detection without isotopic interference.[3]

Experimental Workflow Overview

The successful quantification of brimonidine using this compound as an internal standard involves a multi-step process. The following diagram illustrates the typical bioanalytical workflow.

Caption: General workflow for brimonidine bioanalysis.[9]

Detailed Protocols

The following protocols are provided as a robust starting point for method development and validation. Optimization may be required based on the specific biological matrix and available instrumentation.

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in plasma.[9]

Materials:

-

Blank plasma from the relevant species (e.g., human, rabbit)

-

Brimonidine and this compound reference standards

-

Acetonitrile (ACN), HPLC grade, ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare stock solutions of brimonidine and this compound in a suitable solvent (e.g., methanol or DMSO). From these, prepare a working solution of the internal standard (Brimonidine-d4) in acetonitrile.

-

In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

-

Add 50 µL of the Brimonidine-d4 internal standard working solution.

-

To precipitate proteins, add 250 µL of ice-cold acetonitrile.[9]

-

Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[9]

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation from Ocular Fluids (e.g., Aqueous Humor)

This protocol is adapted for the smaller volumes typically associated with ocular fluid samples.[4]

Materials:

-

Aqueous or vitreous humor samples

-

Acetonitrile (ACN), HPLC grade

-

Brimonidine-d4 internal standard working solution in acetonitrile

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

In a microcentrifuge tube, take a 50 µL aliquot of the ocular fluid.

-

Add 150 µL of acetonitrile containing the Brimonidine-d4 internal standard.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet any particulates.[9]

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting conditions for the liquid chromatography and mass spectrometry analysis of brimonidine and Brimonidine-d4.

Table 1: Liquid Chromatography Conditions

| Parameter | Recommended Condition | Rationale |

| HPLC System | A reverse-phase HPLC system is commonly used.[8] | Provides good retention and separation of brimonidine from endogenous matrix components. |

| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) | The C18 stationary phase offers excellent hydrophobic interaction for retaining brimonidine. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes the protonation of brimonidine, enhancing its retention on a reverse-phase column and improving ionization efficiency in positive ion mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reverse-phase chromatography, providing good elution strength. |

| Flow Rate | 0.4 mL/min[10] | A typical flow rate for analytical scale LC-MS/MS, balancing analysis time and chromatographic efficiency. |

| Gradient | Isocratic or a shallow gradient may be employed.[4] | An isocratic method with 50:50 (v/v) acetonitrile and 0.1% aqueous formic acid has been reported.[10] A gradient can be optimized to reduce run time and improve peak shape. |

| Injection Volume | 5-10 µL | Dependent on the sensitivity of the mass spectrometer and the concentration of the analyte in the sample. |

| Column Temperature | 30-40°C | Maintaining a consistent column temperature ensures reproducible retention times. |

Table 2: Mass Spectrometry Conditions

| Parameter | Recommended Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Brimonidine contains basic nitrogen atoms that are readily protonated, making positive ion mode highly sensitive.[4] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4] |

| MRM Transition (Brimonidine) | m/z 292 → 212[4][8][11] | This transition is specific to the fragmentation of the brimonidine molecule. |

| MRM Transition (Brimonidine-d4) | m/z 296 → 216[4][8][11] | The 4 Da mass shift is observed in both the precursor and product ions, confirming the stability of the deuterium label. |

| Dwell Time | 100-200 ms | Adequate dwell time ensures a sufficient number of data points across the chromatographic peak for accurate integration. |

| Ion Source Parameters | Optimized for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas Flows) | These parameters must be empirically optimized to achieve maximum signal intensity for both the analyte and internal standard. |

Method Validation Considerations

Any bioanalytical method intended for use in regulated studies must be validated according to guidelines from regulatory authorities such as the FDA and EMA.[12][13][14][15][16] A full validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with appropriate weighting (e.g., 1/x²) is often used.[11]

-

Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Intra-day and inter-day precision and accuracy should be within 15% (20% at the Lower Limit of Quantification, LLOQ).[11]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

The following diagram illustrates the logical relationship of key validation parameters, emphasizing the self-validating nature of a well-developed method.

Caption: Inter-dependencies of bioanalytical method validation parameters.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is integral to the development of robust, reliable, and sensitive LC-MS/MS methods for the quantification of brimonidine in biological matrices. Its physicochemical similarity to the analyte ensures proper correction for sample processing variability and matrix effects, which is paramount for meeting the stringent requirements of regulatory bioanalysis. The protocols and parameters outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish high-quality analytical methods for pharmacokinetic, toxicokinetic, and bioequivalence studies of brimonidine.

References

- Narendra, A., Deepika, D., & Annapurna, M. M. (2014). Liquid Chromatographic Method for the Analysis of Brimonidine in Ophthalmic Formulations. ResearchGate.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Semantic Scholar.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Google.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass.

- A Comparative Guide to Methods Utilizing Brimonidine-d4 and Alternative Standards. (n.d.). Benchchem.

-

Jiang, S., Chappa, A. K., & Proksch, J. W. (2009). A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues. Journal of Chromatography B, 877(3), 107-114. Available at: [Link]

- Liquid Chromatographic Method for the Analysis of Brimonidine in Ophthalmic Formulations. (n.d.). Semantic Scholar.

- A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate. (n.d.). National Institutes of Health.

-

Jiang, S., Chappa, A. K., & Proksch, J. W. (2009). A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues. PubMed. Available at: [Link]

- Narendra, A., Deepika, D., & Annapurna, M. M. (2014). Liquid Chromatographic Method for the Analysis of Brimonidine in Ophthalmic Formulations. Semantic Scholar.

-

Dousa, M., & Srbek, J. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.